molecular formula C21H25N3O4S2 B2730103 (2-(Methylthio)pyridin-3-yl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone CAS No. 1210328-04-3

(2-(Methylthio)pyridin-3-yl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone

Cat. No.: B2730103
CAS No.: 1210328-04-3
M. Wt: 447.57
InChI Key: VKTBZPOCWMRUAQ-UHFFFAOYSA-N
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Description

The compound (2-(Methylthio)pyridin-3-yl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone features a hybrid structure combining a pyridine moiety and a spirocyclic system. Key structural attributes include:

  • Pyridine subunit: A 2-(methylthio) substituent at the 3-position, which may enhance electron-deficient character and influence binding interactions.
  • Spirocyclic core: A 1-oxa-4,8-diazaspiro[4.5]decane system, where the oxygen atom replaces sulfur in analogous thia-spiro compounds. This substitution alters electronic properties and conformational stability.
  • Functional groups: A tosyl (4-methylbenzenesulfonyl) group at position 4 of the spirocycle, likely contributing to steric bulk and modulating solubility.

The tosyl group may serve as a protective moiety or influence pharmacokinetics. While direct biological data for this compound is unavailable in the provided evidence, its structural analogs (e.g., spirocyclic thia-diaza systems) are frequently explored for antimicrobial and anticancer activities .

Properties

IUPAC Name

[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-(2-methylsulfanylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S2/c1-16-5-7-17(8-6-16)30(26,27)24-14-15-28-21(24)9-12-23(13-10-21)20(25)18-4-3-11-22-19(18)29-2/h3-8,11H,9-10,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTBZPOCWMRUAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=C(N=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound consists of a pyridine ring substituted with a methylthio group and a spirocyclic structure featuring an oxa and diaza moiety. The presence of the tosyl group enhances its solubility and stability, which is critical for biological applications.

Molecular Formula

  • C : 19
  • H : 24
  • N : 2
  • O : 2
  • S : 1

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Similar compounds have been identified as inhibitors of soluble epoxide hydrolase (sEH), which plays a role in regulating blood pressure and inflammation. The inhibition of sEH can lead to reduced hypertension and improved cardiovascular health .
  • Cell Cycle Arrest : Compounds containing pyridine rings often induce cell cycle arrest in cancer cells, leading to apoptosis. This mechanism is crucial for their antiproliferative effects.
  • Reactive Oxygen Species (ROS) Modulation : Some derivatives have been shown to modulate ROS levels within cells, which can lead to oxidative stress and subsequent cell death in cancerous cells.

Antimicrobial Activity

Preliminary evaluations suggest that compounds with similar frameworks possess antimicrobial properties. The presence of the methylthio group may enhance the lipophilicity of the molecule, allowing better penetration through bacterial membranes.

Case Studies

  • Study on Antiproliferative Activity :
    • A study evaluating various pyridine derivatives found that certain modifications significantly increased antiproliferative effects against breast cancer cell lines.
    • Results indicated IC50 values in the low micromolar range for structurally related compounds .
  • sEH Inhibition Study :
    • A related compound was tested for its ability to inhibit sEH, showing promising results in reducing blood pressure in hypertensive models.
    • The study highlighted the importance of structural modifications in enhancing biological activity .

Data Summary

Biological ActivityMechanism of ActionReference
AntiproliferativeCell cycle arrest
AntimicrobialMembrane penetration
sEH InhibitionBlood pressure regulation

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, making it a candidate for further development in medicinal applications.

Antimicrobial Properties

Studies have shown that compounds with similar structures possess significant antimicrobial activity against various bacterial strains. For instance, derivatives containing pyridine rings have been evaluated for their ability to inhibit bacterial growth, demonstrating promising results against pathogens such as Escherichia coli and Pseudomonas aeruginosa .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Research has focused on its ability to induce cytotoxic effects in cancer cell lines. For example, derivatives based on similar frameworks have been tested for their efficacy against various cancer types, showing inhibition of cell proliferation and induction of apoptosis . The quantitative structure–activity relationship (QSAR) studies have also been employed to optimize the design of more potent anticancer agents based on this compound .

Case Studies

Several studies highlight the application of related compounds in specific contexts:

  • Antimicrobial Evaluation : A study synthesized a series of thiazolo[4,5-b]pyridines and evaluated their antimicrobial activities, revealing that structural modifications significantly impact efficacy against bacterial strains .
  • Cytotoxicity Assessment : In another investigation, a library of compounds similar to (2-(Methylthio)pyridin-3-yl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone was screened against several cancer cell lines, demonstrating varying degrees of cytotoxicity depending on structural variations .

Comparative Analysis of Biological Activities

Activity TypeSimilar CompoundsObserved Effects
AntimicrobialThiazolo[4,5-b]pyridinesEffective against E. coli, P. aeruginosa
AnticancerSulfonamide derivativesInduced apoptosis in various cancer cell lines
Cytotoxicity1,3,4-Oxadiazole derivativesVariable cytotoxic effects based on molecular structure

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with 2-(4-Chlorobenzylidene)-8-methyl-6,10-bis(4-nitrobenzylidene)-7,9-diphenyl-4-(pyridin-2-yl)-1-thia-4,8-diazaspiro[4.5]decan-3-one (4a) () and other related spirocycles.

Table 1: Structural and Functional Comparisons

Feature Target Compound Compound 4a
Core structure 1-Oxa-4,8-diazaspiro[4.5]decane 1-Thia-4,8-diazaspiro[4.5]decane
Heteroatom in spiro core Oxygen Sulfur
Key substituents - 2-(Methylthio)pyridin-3-yl
- 4-Tosyl
- Pyridin-2-yl
- 4-Chlorobenzylidene
- 4-Nitrobenzylidene
- Phenyl
Functional groups Methanone, tosyl, methylthio Benzylidene, carbonyl, nitro, chloro
Synthetic route Likely involves sulfonylation and spirocyclization (inferred) Condensation of aldehydes with spirocyclic precursors in acetic acid

Key Differences and Implications

Core Heteroatom (O vs. Sulfur-containing spirocycles (e.g., 4a) often exhibit stronger intermolecular interactions (e.g., van der Waals forces) due to polarizability, as reflected in 4a’s higher melting point (256–260°C) .

Substituent Effects :

  • The tosyl group in the target compound introduces steric hindrance and may enhance lipophilicity, whereas 4a’s benzylidene and nitro groups contribute to extended π-conjugation and electron-withdrawing effects.
  • The methylthio-pyridine moiety in the target compound could offer distinct hydrogen-bonding or hydrophobic interactions compared to 4a’s pyridin-2-yl group.

Spectroscopic Signatures :

  • IR : The target compound’s carbonyl (C=O) stretch (~1720 cm⁻¹, inferred) aligns with 4a’s 1721 cm⁻¹ peak. However, 4a’s C=S (696 cm⁻¹) is absent in the oxygenated target .
  • NMR : The target’s methylthio group would produce a distinct singlet near δ 2.6 ppm (similar to 4a’s N-CH3 at δ 2.62), while aromatic protons in 4a’s benzylidenes appear at δ 6.90–8.20 .

Synthetic Complexity: Compound 4a is synthesized via a 12–14-hour condensation of aldehydes with spirocyclic precursors in acetic acid (64% yield) .

Research Findings and Trends

  • Bioactivity : While 4a’s biological data is unreported, structurally related spirocycles are investigated for antimicrobial and enzyme-inhibitory properties. The target compound’s tosyl group may enhance membrane permeability, a trait critical for central nervous system targets.
  • Stability : Oxygenated spirocycles (e.g., the target) may exhibit greater oxidative stability than sulfur analogs, which are prone to metabolic sulfoxidation.

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